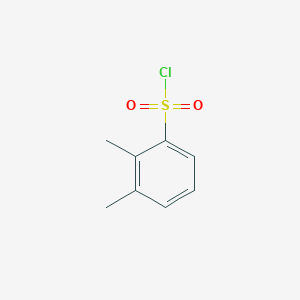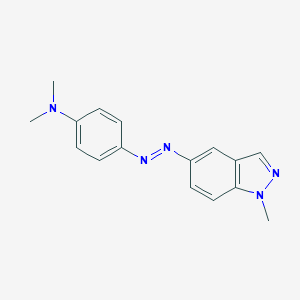
1-Methyl-5-(4-dimethylaminophenylazo)indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-(4-dimethylaminophenylazo)indazole, also known as MADIA, is a synthetic compound that is used in scientific research applications. It is a member of the indazole family of compounds and has been studied extensively for its biochemical and physiological effects. The purpose of
作用機序
The mechanism of action of 1-Methyl-5-(4-dimethylaminophenylazo)indazole is not fully understood. However, it is believed to work by binding to specific enzymes and receptors, thereby inhibiting their activity. 1-Methyl-5-(4-dimethylaminophenylazo)indazole has been shown to bind to the active site of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. By inhibiting the activity of acetylcholinesterase, 1-Methyl-5-(4-dimethylaminophenylazo)indazole can increase the levels of acetylcholine in the brain, which may have therapeutic benefits.
生化学的および生理学的効果
1-Methyl-5-(4-dimethylaminophenylazo)indazole has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 1-Methyl-5-(4-dimethylaminophenylazo)indazole has also been shown to inhibit the activity of butyrylcholinesterase, which is involved in the breakdown of acetylcholine in the peripheral nervous system. This can lead to increased levels of acetylcholine in the body, which can have therapeutic benefits.
実験室実験の利点と制限
One of the main advantages of using 1-Methyl-5-(4-dimethylaminophenylazo)indazole in lab experiments is its specificity. 1-Methyl-5-(4-dimethylaminophenylazo)indazole has been shown to selectively bind to specific enzymes and receptors, which can make it a useful tool for studying their activity. However, one of the limitations of using 1-Methyl-5-(4-dimethylaminophenylazo)indazole is its potential toxicity. 1-Methyl-5-(4-dimethylaminophenylazo)indazole has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research involving 1-Methyl-5-(4-dimethylaminophenylazo)indazole. One area of research is to further elucidate the mechanism of action of 1-Methyl-5-(4-dimethylaminophenylazo)indazole. This could involve studying its binding affinity for specific enzymes and receptors, as well as its effects on downstream signaling pathways. Another area of research is to explore the therapeutic potential of 1-Methyl-5-(4-dimethylaminophenylazo)indazole. It has been shown to have potential as a treatment for Alzheimer's disease, and further research could explore its potential use in other neurological disorders. Finally, future research could focus on developing new synthetic methods for 1-Methyl-5-(4-dimethylaminophenylazo)indazole, which could improve its yield and purity.
合成法
The synthesis of 1-Methyl-5-(4-dimethylaminophenylazo)indazole involves the reaction of 5-nitroindazole with 4-dimethylaminophenyl diazonium salt in the presence of sodium acetate. The resulting product is then reduced with sodium sulfide to yield 1-Methyl-5-(4-dimethylaminophenylazo)indazole. The synthesis method has been optimized to produce high yields of pure 1-Methyl-5-(4-dimethylaminophenylazo)indazole.
科学的研究の応用
1-Methyl-5-(4-dimethylaminophenylazo)indazole has been used in scientific research to study the mechanism of action of various enzymes and receptors. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. 1-Methyl-5-(4-dimethylaminophenylazo)indazole has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
特性
CAS番号 |
122168-69-8 |
|---|---|
製品名 |
1-Methyl-5-(4-dimethylaminophenylazo)indazole |
分子式 |
C16H17N5 |
分子量 |
279.34 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(1-methylindazol-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C16H17N5/c1-20(2)15-7-4-13(5-8-15)18-19-14-6-9-16-12(10-14)11-17-21(16)3/h4-11H,1-3H3 |
InChIキー |
DSECSDALDFEVBN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C=N1 |
正規SMILES |
CN1C2=C(C=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C=N1 |
同義語 |
1-methyl-5-(4-dimethylaminophenylazo)indazole NMe5I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)
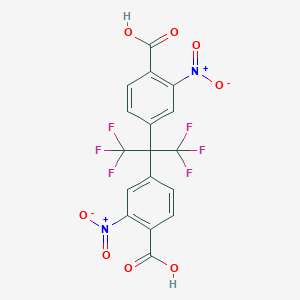
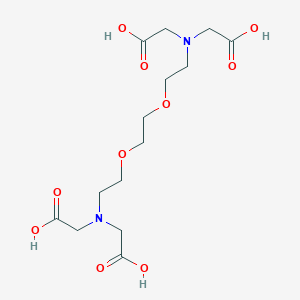
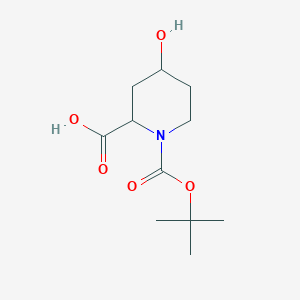
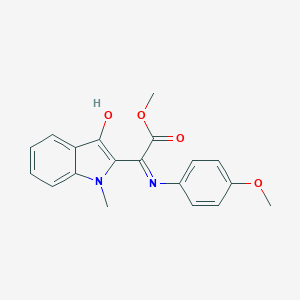
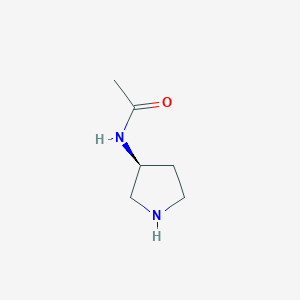
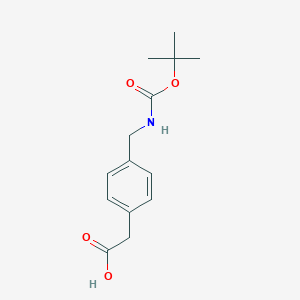

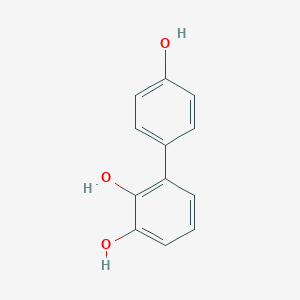
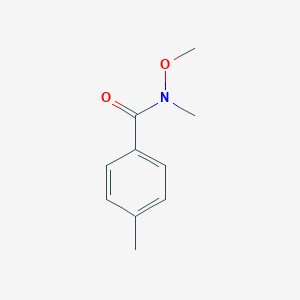
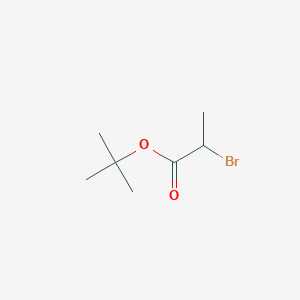
![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B51007.png)
